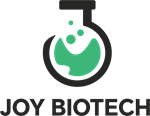- Catalysts and Inorganic Chemicals
- Solvents and Organic Chemicals
- Natural Products and Extracts
- Material Chemicals
- Other
- Pharmaceutical and Biochemical Products
- Pesticide Chemicals
- Catalysts
- Inorganic Compounds
- Organic Solvents
- Organic Compounds
- Pharmaceutical Active Ingredients
- Pharmaceutical Intermediates
- Pharmaceutical Impurities
- Medicinal Building Blocks
- Medical
- Pesticide Active Ingredients
- Pesticide Intermediates
- Pesticides
- Fertilizers
- Plant Extracts
- Animal Extracts
- Natural Pigments
- Natural Toxins
- Flavors and Fragrances
- High Polymer Materials
- Colorants and Pigments
- Paints and Varnishes
- Electrical Materials
- Chemical Reagents
- Chemical additives
- Element
Recommended suppliers
Synrise Material Co. Ltd.
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Hebei Ganmiao New material Technology Co., LTD
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Shanghai Joy Biotech Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Taizhou Jiayin Chemical Co., Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Hubei Cuiyuan Biotechnology Co.,Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Reagent

Amidines
Amidines are a class of organic compounds characterized by the presence of a nitrogen atom with a double bond to a carbon atom and an amine group attached to it, represented generally as R-C=N-NR'. Amidines find applications across various fields due to their unique chemical properties. These compounds can be prepared through different methods including nucleophilic substitution reactions or direct amidation processes.
Structurally, amidines possess both electron-donating and accepting characteristics, making them useful in diverse areas such as pharmaceuticals, agrochemicals, and catalysis. In pharmaceutical research, amidines are often used as precursors for drug synthesis due to their potential to modulate biological activities. Additionally, amidines can serve as potent ligands in coordination chemistry, enhancing the stability or activity of metal complexes. Their ability to form stable complexes with transition metals makes them valuable tools in catalytic applications.
In summary, amidines are versatile organic compounds that exhibit a range of properties beneficial for numerous applications in chemical and biological contexts.


-
Diammonium Hydrogen Citrate: A Key Excipient in Pharmaceutical FormulationsDiammonium Hydrogen Citrate: A Key Excipient in Pharmaceutical Formulations Introduction to Diammonium Hydrogen Citrate Diammonium hydrogen citrate (DHCA) is a widely used excipient in the pharmaceutical industry, known for its versatility and effectiveness in various drug formulations. As a salt derived from citric acid, DHCA plays a critical role in enhancing the stability, solubility, and...
-
Novel Applications of Sodium Cyclamic Acid in Biopharmaceuticals: A ReviewNovel Applications of Sodium Cyclamic Acid in Biopharmaceuticals: A Review Introduction to Sodium Cyclamic Acid Sodium cyclamic acid, a chemical compound with the formula C7H10N3O4S, has garnered significant attention in recent years due to its diverse applications in biomedicine and pharmaceuticals. This review explores the novel uses of sodium cyclamic acid in biopharmaceuticals, highlighting...
-
15-keto Bimatoprost: A Novel Derivative in Chemical Biopharmaceuticals15-keto Bimatoprost: A Novel Derivative in Chemical Biopharmaceuticals Introduction to 15-keto Bimatoprost 15-keto Bimatoprost represents a significant advancement in the field of chemical biopharmaceuticals, offering unique properties that make it a promising candidate for various therapeutic applications. As a derivative of Bimatoprost, a well-known prostaglandin analog used in ophthalmology,...
-
Structural and Pharmacokinetic Properties of 1-Propoxydodecane in Chemical BiopharmaceuticalsStructural and Pharmacokinetic Properties of 1-Propoxydodecane in Chemical Biopharmaceuticals Introduction to 1-Propoxydodecane 1-Propoxydodecane is a chemical compound that has garnered significant attention in the fields of chemistry and biomedicine due to its unique structural properties and potential applications in drug delivery systems. This article delves into the structural features,...
-
(S)-Quinuclidin-3-amine Dihydrochloride: A Novel Compound in Chemical Biopharmaceuticals(S)-Quinuclidin-3-amine Dihydrochloride: A Novel Compound in Chemical Biopharmaceuticals Introduction to (S)-Quinuclidin-3-amine Dihydrochloride (S)-Quinuclidin-3-amine Dihydrochloride is a synthetic chemical compound that has gained significant attention in the field of medicinal chemistry and biopharmaceuticals. This molecule serves as a promising lead compound due to its unique structural...





